molecular formula C20H25N5O2 B2966182 9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847340-41-4

9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2966182
CAS No.: 847340-41-4
M. Wt: 367.453
InChI Key: WAIYSQVUNKASHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tricyclic pyrimidopurine-dione family, characterized by a fused pyrimido[2,1-f]purine core. The structure includes a 4-ethylphenyl substituent at position 9, a methyl group at position 1, and a propyl chain at position 2. These substituents influence its physicochemical properties, receptor interactions, and biological activity.

Properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)15-9-7-14(5-2)8-10-15/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIYSQVUNKASHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the use of a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction. This reaction is performed between 2,6-diazido-9-dodecyl-9H-purine and 4-n-butyl(phenylacetylene) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and cell proliferation. This inhibition induces apoptosis in cancer cells through pathways involving lysosomes and mitochondria .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity :

    • Position 9 : Aromatic/benzyl groups (e.g., 4-chlorophenyl, 4-ethoxyphenyl) enhance receptor binding affinity and metabolic stability compared to aliphatic chains . The 4-ethylphenyl group in the target compound likely balances lipophilicity and steric bulk, optimizing membrane permeability .
    • Position 3 : Propyl chains (vs. ethyl or methyl) may prolong half-life due to reduced CYP450-mediated oxidation, as seen in related tricyclic purines .
    • Position 1 : Methylation at N1 is a common feature to prevent deactivation via demethylation in vivo .
  • Synthetic Accessibility :
    The target compound’s synthesis likely follows routes similar to its analogs, such as alkylation of xanthine intermediates (e.g., using LiAlH4 for reduction) or solvent-free microwave-assisted methods for efficiency .

Pharmacological Comparisons

  • PDE4B/PDE10A Inhibition :
    Compounds with bulkier substituents at position 9 (e.g., benzyl or chlorofluorophenyl) show stronger PDE4B1 inhibition (IC₅₀: 0.5–2 μM) compared to simpler aryl groups . The ethylphenyl variant may exhibit intermediate potency.
  • Receptor Affinity :
    The 4-methylbenzyl analog () demonstrates moderate 5-HT7 receptor binding (Ki: 120 nM), suggesting that the target compound’s ethylphenyl group could prioritize PDE inhibition over serotonin receptor activity .
  • Anti-Cancer Potential: Propargyl-substituted analogs (e.g., Compound 24) show cytotoxic effects against leukemia cells (IC₅₀: 8–15 μM), but the target compound’s propyl chain may reduce this activity due to decreased electrophilicity .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound LogP Solubility (µg/mL) Melting Point (°C)
9-(4-Ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Predicted) 3.2 12.5 190–195 (est.)
9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 3.8 8.2 203–206
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 4.1 5.6 268–271

Biological Activity

The compound 9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological properties, particularly focusing on its anticancer and cytotoxic activities.

  • Molecular Formula : C19H23N5O3
  • Molecular Weight : 369.4 g/mol
  • Purity : Typically around 95%.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through various in vitro studies. The following sections detail its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that This compound exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)16.70Inhibition of cell proliferation
MCF7 (Breast Cancer)78.06Induction of apoptosis
LN229 (Brain Cancer)22.07Cell cycle arrest in G2/M phase
U87 (Glioblastoma)25.07DNA biosynthesis inhibition

Data adapted from Sucu et al., 2024 .

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of DNA Biosynthesis : The compound has been shown to interfere with the DNA replication process in sensitive cancer cell lines .
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways leading to programmed cell death in various cancer types .
  • Cell Cycle Arrest : Studies indicate that treatment with the compound results in cell cycle arrest at the G2/M phase in certain cell lines, preventing further division and proliferation .

Case Studies and Research Findings

A notable study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of several purine derivatives including our compound of interest. The study found that modifications to the purine structure significantly influenced biological activity. Specifically:

  • The introduction of an ethylphenyl group enhanced cytotoxicity compared to other derivatives lacking this modification.
  • The compound demonstrated a promising profile against multidrug-resistant cancer cell lines, indicating potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.